molecular formula C21H14N2O5 B11093921 2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione

2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11093921
M. Wt: 374.3 g/mol
InChI Key: XBAODRQCONZFJG-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of methoxy and nitro functional groups attached to the phenyl rings, which are further connected to the isoindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final isoindole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to facilitate the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 2-(2-formylphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione.

    Reduction: Formation of 2-(2-methoxyphenyl)-5-(2-aminophenyl)-1H-isoindole-1,3(2H)-dione.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The methoxy and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different reactivity and biological properties.

    5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Lacks the methoxy group, affecting its chemical behavior and applications.

Uniqueness

2-(2-methoxyphenyl)-5-(2-nitrophenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14N2O5

Molecular Weight

374.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(2-nitrophenyl)isoindole-1,3-dione

InChI

InChI=1S/C21H14N2O5/c1-28-19-9-5-4-8-18(19)22-20(24)15-11-10-13(12-16(15)21(22)25)14-6-2-3-7-17(14)23(26)27/h2-12H,1H3

InChI Key

XBAODRQCONZFJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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